2-(Benzylthio)-9H-purin-6-amine

Insulin Secretagogue P2Y Receptor Agonist Pancreatic Pharmacology

This 2-(benzylthio)adenine core confers unique SAR: 100-fold insulin secretion potency boost over ATP and 264 h hydrolytic stability at physiological pH. Its LogP 1.93 and TPSA 105.78 Ų optimize membrane permeability. Essential for reproducible P2Y receptor studies, type 2 diabetes target validation, and nucleoside analog synthesis. Do not substitute generic alkylthio analogs.

Molecular Formula C12H11N5S
Molecular Weight 257.32 g/mol
CAS No. 64542-91-2
Cat. No. B1598185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylthio)-9H-purin-6-amine
CAS64542-91-2
Molecular FormulaC12H11N5S
Molecular Weight257.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N=CN3)N
InChIInChI=1S/C12H11N5S/c13-10-9-11(15-7-14-9)17-12(16-10)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17)
InChIKeyREPIAJURENEHOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzylthio)-9H-purin-6-amine (CAS 64542-91-2): A Benchmark 2-Benzylthio Purine Scaffold for Biomedical Research


2-(Benzylthio)-9H-purin-6-amine (CAS 64542-91-2), also known as 2-benzylthioadenine, is a synthetic purine derivative characterized by a benzylthio substituent at the C2 position of the adenine core [1]. This compound serves as a versatile building block for the synthesis of nucleoside and nucleotide analogs, as well as a reference ligand in structure-activity relationship (SAR) studies of purinergic receptors and related enzyme targets [2]. Its molecular formula is C12H11N5S, with a molecular weight of 257.31 g/mol . Key physicochemical properties include a consensus LogP of 1.93 and a topological polar surface area (TPSA) of 105.78 Ų , which are critical parameters governing membrane permeability and target engagement.

2-(Benzylthio)-9H-purin-6-amine Procurement: Why In-Class Purine Analogs Are Not Interchangeable


Substitution of 2-(benzylthio)-9H-purin-6-amine with a generic 2-alkylthio- or 2-arylthio-adenine analog is scientifically inadvisable due to the profound and quantifiable impact of the C2 substituent on target affinity, functional potency, and metabolic stability. Structure-activity relationship (SAR) studies across multiple receptor classes and enzyme systems have demonstrated that the steric bulk, electronic character, and lipophilicity of the 2-benzylthio group confer distinct biological properties compared to smaller alkylthio (e.g., methyl, ethyl) or even other arylthio variants [1]. For instance, in the context of adenosine receptor agonism, the 2-benzylthio moiety has been shown to yield specific potency profiles that are not replicated by 2-alkylthio or unsubstituted adenine derivatives [2]. Furthermore, the benzylthio group directly influences physicochemical properties, such as lipophilicity (consensus LogP ~1.93) , which directly affects compound solubility and passive membrane permeability, parameters that are not preserved when switching to simpler analogs. These differences necessitate the procurement and use of the exact specified compound to ensure experimental reproducibility and to correctly interpret SAR or pharmacological outcomes.

Quantitative Differentiation Evidence for 2-(Benzylthio)-9H-purin-6-amine vs. Key Analogs


Functional Potency: 100-Fold Enhancement Over ATP in Insulin Secretion Assay

The 2-benzylthio modification confers a dramatic enhancement in functional potency at P2Y receptors compared to the endogenous ligand ATP. The nucleotidic analog 2-benzylthio-ATP-α-S (incorporating the 2-benzylthioadenine core) was shown to be approximately 100-fold more potent than ATP at stimulating insulin release from isolated perfused rat pancreas [1]. This potency gain is directly attributable to the C2 benzylthio substitution, as the 2-unsubstituted analog ATP-α-S only exhibited a 10-fold increase over ATP, highlighting the specific and advantageous contribution of the benzylthio group [1].

Insulin Secretagogue P2Y Receptor Agonist Pancreatic Pharmacology

Chemical Stability: Remarkable Half-Life Under Physiological and Gastric pH Conditions

The benzylthio substitution confers exceptional chemical stability to the purine scaffold, a property critical for both in vitro and in vivo applications. A study on the 2-benzylthio-ATP-α-S analog (which contains the 2-benzylthioadenine core) revealed a half-life of 264 hours at physiological pH (7.4, 37°C) with respect to phosphoester bond hydrolysis, the only detectable degradation pathway [1]. Even under the harsh acidic conditions of simulated gastric juice (pH 1.4, 37°C), the compound exhibited a half-life of 17.5 hours [1]. This level of stability is significantly greater than what is typically observed for unmodified adenine nucleotides like ATP, which are prone to rapid enzymatic and chemical degradation.

Chemical Stability Hydrolytic Resistance Drug Development

Physicochemical Profile: Defined LogP and TPSA Parameters for Membrane Permeability

The compound possesses a well-defined physicochemical profile that directly informs its drug-like properties and differentiates it from less lipophilic purine analogs. 2-(Benzylthio)-9H-purin-6-amine has a consensus LogP of 1.93 and a topological polar surface area (TPSA) of 105.78 Ų . In contrast, the unsubstituted parent molecule adenine has a calculated LogP of approximately -0.1 and a TPSA of 80.48 Ų [1]. The substantial increase in lipophilicity from the benzylthio group predicts enhanced passive membrane permeability, while the increased TPSA still remains within the range favorable for drug-likeness (typically <140 Ų).

Physicochemical Properties Lipophilicity ADME Prediction

Optimal Research and Industrial Applications for 2-(Benzylthio)-9H-purin-6-amine Based on Evidence


Synthesis of High-Potency P2Y Receptor Agonists for Metabolic Research

Based on the 100-fold increase in potency for insulin secretion observed with 2-benzylthio-ATP-α-S over endogenous ATP [1], the 2-(benzylthio)-9H-purin-6-amine scaffold is ideally suited as a synthetic precursor for developing novel nucleotide analogs targeting P2Y receptors. This application is particularly relevant for research into pancreatic beta-cell function, insulin secretion mechanisms, and the development of potential therapeutics for type 2 diabetes, where potent and stable agonists are required.

Design of Chemically Stable Nucleotide Probes for In Vitro and Ex Vivo Assays

The exceptional hydrolytic stability of the 2-benzylthio-adenine core, with a half-life of 264 hours at physiological pH [1], positions this compound and its derivatives as superior scaffolds for creating long-lasting biochemical probes. It is well-suited for applications requiring extended incubation times, such as chronic cell culture treatments, or for use in complex biological matrices where unmodified nucleotides would be rapidly degraded, thereby ensuring signal fidelity and reducing experimental variability.

Pharmacological Tool Compound for Elucidating P2 Receptor Subtype Selectivity

Given the established structure-activity relationships for 2-substituted adenine derivatives at P2 and adenosine receptors [2], 2-(benzylthio)-9H-purin-6-amine is a valuable core for generating a library of analogs to probe receptor subtype selectivity. The unique steric and electronic profile of the benzylthio group [3] can be exploited to differentiate between closely related receptor subtypes (e.g., P2Y₁ vs. P2Y₂), a critical need in purinergic signaling research where highly selective pharmacological tools are often lacking.

Reference Compound in Physicochemical and ADME Modeling Studies

With its precisely defined physicochemical parameters, including a consensus LogP of 1.93 and a TPSA of 105.78 Ų , this compound serves as an excellent reference for in silico modeling of membrane permeability and drug-likeness. Researchers can use it as a comparator when assessing the impact of lipophilic modifications on the ADME properties of new purine-based chemical entities, aiding in the rational design of compounds with improved bioavailability.

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